6-Hydroxyoctan-3-one is an organic compound with the molecular formula CHO. It is classified as a hydroxylated ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within an eight-carbon chain. This compound is notable for its potential applications in various fields, including chemistry, biology, and industrial manufacturing.
6-Hydroxyoctan-3-one can be sourced from both natural and synthetic processes. It is primarily obtained through chemical synthesis methods that utilize various reagents and catalysts. The compound falls under the category of aliphatic compounds due to its straight-chain structure, and it is further classified as a secondary alcohol due to the presence of the hydroxyl group attached to a carbon that is also bonded to another carbon.
The synthesis of 6-Hydroxyoctan-3-one can be achieved through several methods:
The reaction conditions for these syntheses often require careful control of temperature, pressure, and concentration of reactants to optimize yield and purity. For example, reactions involving Grignard reagents must be conducted under anhydrous conditions to prevent side reactions with moisture.
The molecular structure of 6-Hydroxyoctan-3-one features a linear carbon chain with a hydroxyl group at the sixth carbon position and a ketone group at the third carbon position. The structural formula can be represented as follows:
The compound's InChI key is VJDZJBNTVLGPEM-SSDOTTSWSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is CCC(CCC(=O)CC)O, indicating the arrangement of atoms within the molecule.
6-Hydroxyoctan-3-one undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Hydroxyoctan-3-one involves its interaction with specific biological targets. In metabolic pathways, it may serve as a substrate for enzymes involved in oxidation-reduction processes. The presence of both hydroxyl and ketone functional groups allows it to participate in hydrogen bonding, influencing its reactivity and interactions with other biomolecules.
In pharmacological contexts, understanding these interactions is crucial as they can modulate various biological processes, making 6-Hydroxyoctan-3-one a compound of interest in drug development and metabolic studies.
The physical properties of 6-Hydroxyoctan-3-one include:
Key chemical properties include:
Property | Value |
---|---|
CAS Number | 112945-36-5 |
Molecular Formula | CHO |
Molecular Weight | 144.21 g/mol |
InChI Key | VJDZJBNTVLGPEM-SSDOTTSWSA-N |
6-Hydroxyoctan-3-one has several significant applications in scientific research:
6-Hydroxyoctan-3-one belongs to the family of aliphatic hydroxyketones, characterized by a ketone group at C3 and a hydroxyl group at C6. Its biosynthesis primarily involves the action of alcohol dehydrogenases (ADHs) and ketoreductases, which catalyze the stereoselective reduction of carbonyl groups in aliphatic precursors. In fungi and plants, these enzymes convert diketones or keto-alcohols into chiral hydroxyketones through NADPH-dependent reactions. For example, 3-octanone may undergo partial reduction to form 6-hydroxyoctan-3-one, though the 6-position derivative is less studied than its C1/C3 isomers [7] [8]. The reaction typically proceeds via a Ping-Pong bi-bi mechanism, where the keto substrate binds to the enzyme before hydride transfer from NADPH yields the hydroxy product [10].
Table 1: Key Enzymes in Hydroxyoctanone Biosynthesis
Enzyme Class | Substrate Specificity | Cofactor | Primary Product |
---|---|---|---|
Ketoreductases | Medium-chain aliphatic ketones | NADPH | Chiral hydroxyketones |
Alcohol Dehydrogenases | Oxo-alcohols | NADH/NADPH | Diols or hydroxyketones |
Fungi are primary producers of aliphatic C8 compounds like 6-hydroxyoctan-3-one. In Botrytis cinerea and Crustomyces subabruptus, these molecules arise from the oxidative cleavage of linoleic acid. The pathway initiates with lipoxygenase (LOX) converting linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE). A hydroperoxide lyase (HPL) then cleaves 13-HPODE into volatile C6 aldehydes and C12 oxo-acids. The C6 aldehydes (e.g., hexanal) are further oxidized or reduced by ADHs to form alcohols (e.g., 1-octen-3-ol) and ketones (e.g., 1-octen-3-one). 6-Hydroxyoctan-3-one likely emerges as a degradation product or via reduction of 1-octen-3-one intermediates [3]. In Crustomyces subabruptus, this pathway is linked to the "fresh mushroom off-flavor" (FMOff) in wines, where 6-hydroxyoctan-3-one accumulates alongside other C8 volatiles like 1-octen-3-one [3].
Table 2: Fungal Producers of Hydroxyoctanone Isomers
Fungal Species | Primary Hydroxyketone | Pathway Link | Role in Food Chemistry |
---|---|---|---|
Crustomyces subabruptus | 1-Hydroxyoctan-3-one | Linoleic acid degradation | Fresh mushroom off-flavor in wines |
Botrytis cinerea | 1-Octen-3-one, 3-Octanone | Plant secondary metabolism | Grape/wine spoilage markers |
In fungal metabolism, 6-hydroxyoctan-3-one functions as an intermediate in lipid β-oxidation. This pathway shortens fatty acids by sequentially cleaving two-carbon units from carboxyl ends. Hydroxyketones like 6-hydroxyoctan-3-one may form when β-oxidation intermediates (e.g., 3-ketoacyl-CoAs) undergo hydrolysis or enzymatic diversion. Additionally, it intersects with secondary metabolite networks through three key mechanisms:
Plant-pathogen interactions trigger the release of glycosidically bound aroma precursors. In grapes infected by Botrytis cinerea or Erysiphe necator, enzymatic hydrolysis (via β-glucosidases) liberates volatile aglycones, including C8 compounds like 6-hydroxyoctan-3-one. This process evolves dynamically:
Table 3: Glycosidic Precursors of C8 Volatiles
Precursor Glycoside | Aglycone Released | Plant/Pathogen Source | Impact on Wine Aroma |
---|---|---|---|
β-D-Glucoside of 1-octen-3-ol | 1-Octen-3-ol | Botrytis-infected grapes | Earthy/mushroom notes |
Putative 6-hydroxyoctan-3-one glycoside | 6-Hydroxyoctan-3-one | Crustomyces-contaminated musts | Fresh mushroom off-flavor (FMOff) |
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